molecular formula C24H18N2O4 B4652794 4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid

4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid

Cat. No. B4652794
M. Wt: 398.4 g/mol
InChI Key: NDMFIGJIFIOCKP-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid, also known as GW501516, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of potential applications in scientific research.

Mechanism of Action

4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway, which plays a key role in regulating lipid and glucose metabolism. Activation of this pathway leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation, all of which contribute to the drug's potential therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve endurance and increase muscle fiber size, suggesting that it may have potential applications in sports performance enhancement. It has also been shown to improve lipid and glucose metabolism, reduce inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid in scientific research is that it has a well-characterized mechanism of action and has been extensively studied in animal models. However, one limitation is that its long-term safety and efficacy in humans have not been fully established, and there are concerns about potential side effects such as liver toxicity.

Future Directions

There are many potential future directions for research on 4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in sports performance enhancement, although there are ethical concerns surrounding the use of performance-enhancing drugs in athletics. Additionally, further research is needed to fully understand the long-term safety and efficacy of 4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid in humans.

Scientific Research Applications

4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid has been shown to have a variety of potential applications in scientific research. It has been studied for its potential use in treating metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. It has also been investigated for its potential use in treating cardiovascular diseases such as atherosclerosis and heart failure.

properties

IUPAC Name

4-[[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c25-15-20(23(27)26-21-4-2-1-3-5-21)14-17-8-12-22(13-9-17)30-16-18-6-10-19(11-7-18)24(28)29/h1-14H,16H2,(H,26,27)(H,28,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMFIGJIFIOCKP-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid
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4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid
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4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid
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4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid
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4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid
Reactant of Route 6
4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.